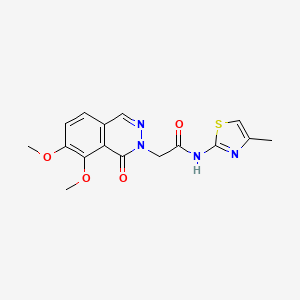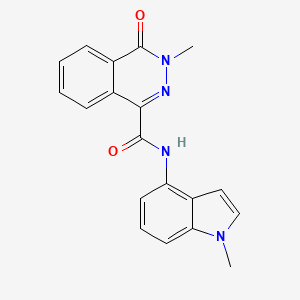![molecular formula C21H24N6O B12168582 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, a triazolopyridine moiety, and a butanamide chain, making it a subject of study for its chemical properties and biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(2-Methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Benzimidazol-Kerns, gefolgt von der Einführung der Triazolopyridin-Einheit. Der letzte Schritt beinhaltet die Anbindung der Butanamid-Kette. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Säuren, Basen und Lösungsmittel unter kontrollierten Temperatur- und Druckbedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird optimiert, um Abfall zu minimieren und die Produktionskosten zu senken. Dabei werden oft Prinzipien der grünen Chemie eingesetzt, um die Nachhaltigkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[2-(2-Methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Verschiedene Nukleophile oder Elektrophile können unter geeigneten Bedingungen bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel in Lösungsmitteln wie Ether oder Tetrahydrofuran.
Substitution: Halogenierungsmittel, Nukleophile und Elektrophile in polaren oder unpolaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin- oder Alkoholderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse und Proteininteraktionen.
Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.
Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen innerhalb von Zellen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und so zelluläre Signalwege beeinflussen. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-[2-(2-Methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Methyl (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamin
Einzigartigkeit
This compound zeichnet sich durch seine einzigartige Kombination von Strukturmerkmalen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Benzimidazol- und Triazolopyridin-Einheiten tragen zu seiner Vielseitigkeit in verschiedenen Anwendungen bei und machen ihn zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C21H24N6O |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H24N6O/c1-14(2)12-18-23-16-10-9-15(13-17(16)24-18)22-21(28)8-5-7-20-26-25-19-6-3-4-11-27(19)20/h3-4,6,9-11,13-14H,5,7-8,12H2,1-2H3,(H,22,28)(H,23,24) |
InChI-Schlüssel |
NJNVAXVGJPGAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)

![2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12168526.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-5-ylamino)-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12168529.png)
![N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)
![N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168534.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168543.png)
![1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12168548.png)

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168567.png)
![N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168579.png)

